(1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol
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Overview
Description
(1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol: is an organic compound with the molecular formula C8H10BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromophenyl group attached to an ethan-1-ol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity. The process typically includes the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a model compound for studying enzyme-substrate interactions and receptor-ligand binding .
Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity . The bromophenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
- 2-Amino-2-(4-chlorophenyl)ethan-1-ol
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(4-iodophenyl)ethan-1-ol
Comparison: Compared to its analogs, (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI Key |
RETMUAMXYIIWAQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br |
Origin of Product |
United States |
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